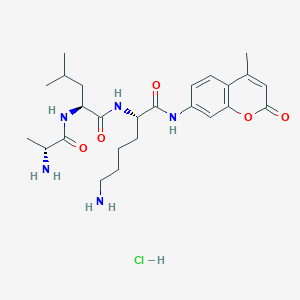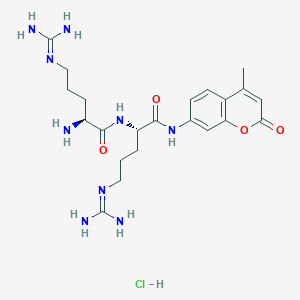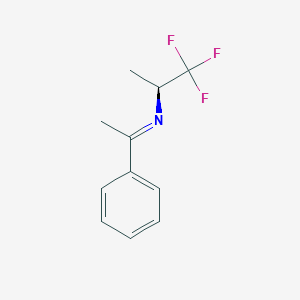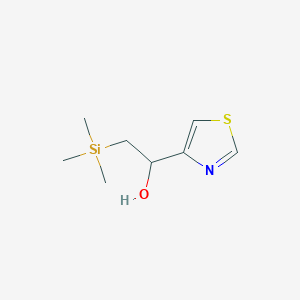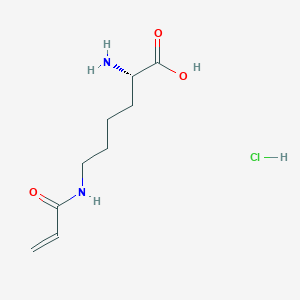
H-L-Lys(Acryloyl)-OH.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Lys(Acryloyl)-OH.HCl, also known as Nε-acryloyl-L-lysin hydrochloride, is a derivative of the amino acid lysine. This compound is characterized by the presence of an acryloyl group attached to the epsilon amino group of lysine. The hydrochloride form ensures its stability and solubility in aqueous solutions. This compound is primarily used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Lys(Acryloyl)-OH.HCl typically involves the reaction of L-lysine hydrochloride with acryloyl chloride. The reaction is carried out in an aqueous medium, often in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve L-lysine hydrochloride in water.
- Add acryloyl chloride dropwise to the solution while maintaining the pH with sodium hydroxide.
- Stir the reaction mixture at a controlled temperature until the reaction is complete.
- Purify the product by crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is then purified using large-scale crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-L-Lys(Acryloyl)-OH.HCl undergoes various chemical reactions, including:
Addition Reactions: The acryloyl group can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bond.
Polymerization: The acryloyl group can undergo radical polymerization to form polymers.
Substitution Reactions: The epsilon amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Michael Addition: Common reagents include nucleophiles such as thiols or amines. The reaction is typically carried out in an organic solvent at room temperature.
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization reaction.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Michael Addition: The major products are adducts formed by the addition of nucleophiles to the acryloyl group.
Polymerization: The major products are polymers with repeating units derived from the acryloyl group.
Nucleophilic Substitution: The major products are substituted lysine derivatives.
Scientific Research Applications
H-L-Lys(Acryloyl)-OH.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Incorporated into proteins to study protein-protein interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Industry: Used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of H-L-Lys(Acryloyl)-OH.HCl is primarily related to its ability to undergo addition and polymerization reactions. The acryloyl group can react with nucleophiles or radicals, leading to the formation of new chemical bonds. In biological systems, the compound can be incorporated into proteins, where it may affect protein structure and function by introducing new functional groups or cross-links.
Comparison with Similar Compounds
Similar Compounds
Nε-acryloyl-L-lysin: Similar structure but without the hydrochloride form.
Nε-acryloyl-L-ornithine: Similar structure but with ornithine instead of lysine.
Nε-acryloyl-L-arginine: Similar structure but with arginine instead of lysine.
Uniqueness
H-L-Lys(Acryloyl)-OH.HCl is unique due to the presence of both the acryloyl group and the hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and for applications requiring high solubility.
Properties
IUPAC Name |
(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-2-8(12)11-6-4-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSKLUUWPLTMLY-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
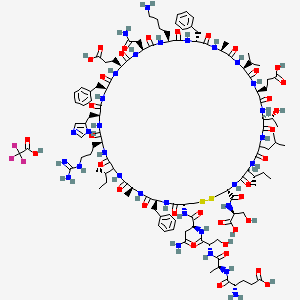

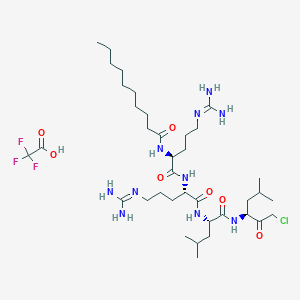
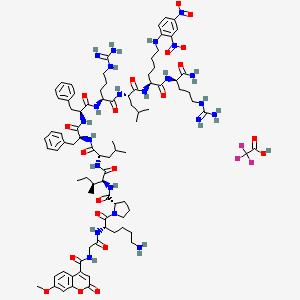
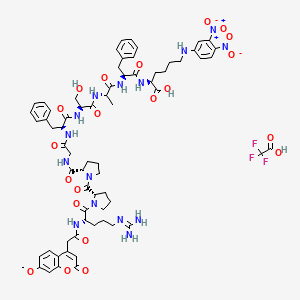
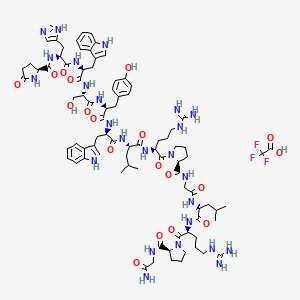
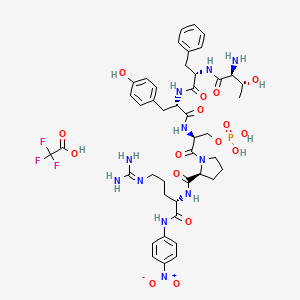
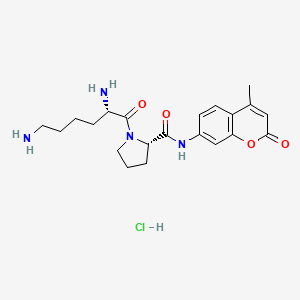
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295931.png)
